3-Cyclopropyl-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
The compound is a pyrazolopyridine derivative. Pyrazolopyridines are a class of compounds that contain a pyrazole ring fused to a pyridine ring. They are known for their diverse biological activities and are used as building blocks in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a cyclization reaction, followed by the introduction of the pyridine ring. The exact method would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring fused to a pyridine ring, with various substituents attached, including a cyclopropyl group, a 2-methoxyethylamino group, and a carboxylic acid group .Chemical Reactions Analysis
As a pyrazolopyridine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could be involved in acid-base reactions, the pyrazole and pyridine rings could participate in electrophilic aromatic substitution reactions, and the amino group could take part in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid and amino groups could enhance its solubility in water, while the aromatic rings could increase its stability .Scientific Research Applications
Potential Anticancer Applications
Research has shown that compounds similar to 3-Cyclopropyl-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have potential anticancer properties. Organometallic complexes with structures resembling this compound have been synthesized and characterized as potential inhibitors of cyclin-dependent kinases (Cdks), enzymes often associated with cancer cell proliferation (Stepanenko et al., 2011).
Antibacterial Screening
Compounds within the pyrazolo[3,4-b]pyridine class have been synthesized and evaluated for antibacterial activities. Some derivatives of this compound class have demonstrated significant antibacterial properties (Maqbool et al., 2014).
Synthesis and Structural Analysis
There is extensive research into the synthesis and structural characterization of compounds similar to this compound. This includes exploring different synthetic pathways and analyzing their crystal structures, which is vital for understanding their potential applications in pharmaceuticals and other fields (Wang et al., 2017).
Antiallergic Activity
Research on similar compounds includes the development of antiallergic agents. Derivatives of pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their potential in treating allergic reactions (Nohara et al., 1985).
Quantum Chemical Calculations
Studies also involve theoretical and experimental investigations, including quantum chemical calculations on derivatives of pyrazolo[3,4-b]pyridines. These studies contribute to understanding the electronic structure and reactivity of these compounds, which is crucial for designing drugs with specific properties (Bahgat et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-cyclopropyl-1-[2-(2-methoxyethylamino)-2-oxoethyl]-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-9-7-11(16(22)23)13-14(10-3-4-10)19-20(15(13)18-9)8-12(21)17-5-6-24-2/h7,10H,3-6,8H2,1-2H3,(H,17,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYDLFZRZKRIQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC(=O)NCCOC)C3CC3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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